Cas no 82-86-0 (Acenaphthenequinone)

Acenaphthenequinone structure
Acenaphthenequinone structure
Acenaphthenequinone
82-86-0
C12H6O2
182.17484331131
MFCD00003805
34280
6724

Acenaphthenequinone Properties

Names and Identifiers

    • Acenaphthylene-1,2-dione
    • Acenaphthylenequinone
    • 1,2-acenaphthylenedione
    • Acenaphthenedione
    • Acenaphthenequinone
    • 1,2-Acenaphthenedione
    • Acenaphthaquinone
    • 1,2-Diketoacenaphthene
    • acenaphthene-1,2-dione
    • UNII-3950D6UEIQ
    • NSC7656
    • acenaphthodione
    • DTXSID7049429
    • BP-13440
    • BBL011021
    • Acenaphthequinone
    • A840468
    • EINECS 201-441-3
    • acenaphtoquinone
    • Q2739953
    • 1,2-dihydroacenaphthylenedione
    • Z104477294
    • SY011135
    • C12-H6-O2
    • AS-14620
    • 1,2-Acenaphthalenedione
    • AKOS000120366
    • acenaphtenquinone
    • NSC 7656
    • CCRIS 5318
    • D06VGD
    • W-104156
    • Epitope ID:116186
    • 82-86-0
    • diketoacenaphthene
    • CHEBI:15342
    • 1,2-Acenaphthenequinone
    • NSC-7656
    • C12H6O2
    • ACQ
    • HMS3749K15
    • Acenaphthylene-1,2-quinone
    • NCGC00247177-01
    • FT-0621717
    • BRN 0879172
    • SMR000225434
    • acenaphthylenedione
    • 4-07-00-02498 (Beilstein Handbook Reference)
    • BDBM22853
    • CAS-82-86-0
    • F1908-0136
    • HMS2583D13
    • CS-W017119
    • InChI=1/C12H6O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6
    • MFCD00003805
    • acenaphthene quinone
    • SCHEMBL141538
    • NCGC00260493-01
    • A0004
    • Tox21_202947
    • 1,2-ACENAPHTHYLENEDIONE
    • 1,2-Dione-Based Compound, 10
    • STK802161
    • MLS000705880
    • DTXCID6029389
    • 1,2-dihydroacenaphthylene-1,2-dione
    • EN300-20210
    • CHEMBL395653
    • HSDB 2660
    • LS-7856
    • C02807
    • acenaphthenchinon
    • 3950D6UEIQ
    • Acenaphthoquinone
    • acenaphthene-1,2-quinone
    • Acenaphthenequinone (6CI, 8CI)
    • Acenaphthalen-1,2-dione
    • Acenapthylen-1,2-dione
    • NS00041019
    • Acenaphthenequinone,98%
    • DB-005405
    • +Expand
    • MFCD00003805
    • AFPRJLBZLPBTPZ-UHFFFAOYSA-N
    • 1S/C12H6O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6H
    • O=C1C2=C3C(=CC=C2)C=CC=C3C1=O
    • 879172

Computed Properties

  • 182.03700
  • 0
  • 2
  • 0
  • 182.036779
  • 14
  • 267
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 34.1

Experimental Properties

  • 2.21880
  • 34.14000
  • 1.6086 (estimate)
  • Insoluble
  • 67 C
  • 249-252 °C (dec.) (lit.)
  • 150.2 °C
  • Yellow needle like crystals.
  • Soluble in alcohol, hot benzene and hot toluene, insoluble in water.
  • 1.4800

Acenaphthenequinone Security Information

  • GHS07 GHS07
  • AB1024500
  • 3
  • 4.1
  • S26-S36-S37/39
  • II; III
  • R36/37/38
  • Xi Xi
  • UN 2920
  • H315,H319,H335
  • P261,P305+P351+P338
  • warning
  • Store at room temperature
  • 36/37/38
  • Warning
  • Yes

Acenaphthenequinone Customs Data

  • 29146990
  • China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

Acenaphthenequinone Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0034W0-1g
1,2-Acenaphthylenedione
82-86-0 98%
1g
$6.00 2024-09-26
A2B Chem LLC
AB45504-1g
Acenaphthenequinone
82-86-0 98%
1g
$6.00 2024-09-26
Aaron
AR00354C-1g
1,2-Acenaphthylenedione
82-86-0 98%
1g
$5.00 2024-09-26
abcr
AB131138-5 g
Acenaphthenequinone, 95%; .
82-86-0 95%
5g
€52.70 2023-05-10
Ambeed
A394664-1g
Acenaphthylene-1,2-dione
82-86-0 98%
1g
$7.0 2024-09-26
Apollo Scientific
OR322345-1g
Acenaphthenequinone
82-86-0 98%
1g
£35.00 2023-09-01
Enamine
EN300-20210-0.05g
1,2-dihydroacenaphthylene-1,2-dione
82-86-0 95%
0.05g
$19.0 2023-09-16
Life Chemicals
F1908-0136-0.25g
Acenaphthenequinone
82-86-0 95%+
0.25g
$18.0 2023-09-07
TRC
A130770-10g
1,2-Acenaphthylenedione
82-86-0
10g
$ 58.00 2023-09-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B23466-5g
Acenaphthenequinone, 95%
82-86-0 95%
5g
¥225.00 2023-03-02

Acenaphthenequinone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Pyridinium tribromide
Reference
A convenient one-pot synthesis of acenaphthenequinones from 1-acenaphthenones by N-bromosuccinimide-dimethyl sulfoxide oxidation
Tatsugi, Jiro; et al, Bulletin of the Chemical Society of Japan, 1986, 59(10), 3311-13

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Phenylseleninyl benzeneseleninate Solvents: Chlorobenzene
Reference
Benzeneseleninic anhydride oxidation of 1,2-diarylethanes and 1,2-diarylethylenes to 1,2-diaryl diketones
Clayton, Mark D.; et al, Tetrahedron Letters, 1998, 39(50), 9127-9130

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  Tetrabutylammonium nitrite Solvents: Dichloromethane ;  15 min, -78 °C; 45 min, -78 °C
1.2 Reagents: Nitrogen monoxide, 1,1,1-trifluoromethanesulfonate (1:1) Solvents: Dichloromethane ;  10 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Triethylamine ;  40 min, -78 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  30 min, -78 °C
Reference
Synthetically Useful Transformations of Olefins via Cationic 1,2-Oxazetium Intermediates
Reddy, G. Sudhakar; et al, Organic Letters, 2023, 25(39), 7160-7164

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethyl sulfoxide ,  Water ;  rt
1.2 Reagents: 2-Iodoxybenzoic acid ;  5 h, 60 - 70 °C
1.3 Solvents: Water
Reference
Oxidations with IBX: benzyl halides to carbonyl compounds, and the one-pot conversion of olefins to 1,2-diketones
Moorthy, Jarugu Narasimha; et al, Tetrahedron Letters, 2006, 47(11), 1757-1761

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Sodium hypochlorite Solvents: Ethyl acetate ,  Water ;  9 - 10 h, 2 - 5 °C
Reference
An economical and green approach for the oxidation of olefins to enones
Marwah, Padma; et al, Green Chemistry, 2004, 6(11), 570-577

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Phenylseleninyl benzeneseleninate Solvents: Chlorobenzene ;  heated
Reference
Benzeneseleninic acid and benzeneseleninic anhydride
Back, Thomas G., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-8

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ;  1 h, 30 °C
Reference
Oxidative cleavage of vicinal diols: IBX can do what Dess-Martin periodinane (DMP) can
Moorthy, Jarugu Narasimha; et al, Organic & Biomolecular Chemistry, 2007, 5(5), 767-771

Synthetic Circuit 8

Reaction Conditions
Reference
Liquid-phase oxidation of acenaphthene with a cobalt-manganese-bromide catalyst
Digurov, N. G.; et al, Izvestiya Vysshikh Uchebnykh Zavedenii, 1990, 33(7), 43-7

Synthetic Circuit 9

Reaction Conditions
Reference
Bacterial oxidation of the polycyclic aromatic hydrocarbons acenaphthene and acenaphthylene
Schocken, Mark J.; et al, Applied and Environmental Microbiology, 1984, 48(1), 10-16

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ;  1 h, 30 °C
Reference
Oxidative cleavage of vicinal diols: IBX can do what Dess-Martin periodinane (DMP) can
Moorthy, Jarugu Narasimha; et al, Organic & Biomolecular Chemistry, 2007, 5(5), 767-771

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide Solvents: Carbon tetrachloride
Reference
Convenient one-pot oxidation of acenaphthene to acenaphthenequinone by DMSO
Krasnokutskaja, Elena A.; et al, Proceedings - KORUS 2000, 2000, 1, 182-185

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide Solvents: Dimethyl sulfoxide
Reference
Oxidation by DMSO. II. An efficient synthesis of α,β-diketones from α,β-dibromides
Villemin, Didier; et al, Synthetic Communications, 1995, 25(20), 3145-8

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide Solvents: Dimethyl sulfoxide
Reference
Convenient one-pot oxidation of acenaphthene to acenaphthenequinone using N-bromosuccinimide and DMSO
Krasnokutskaya, E. A.; et al, Izvestiya Vysshikh Uchebnykh Zavedenii, 2002, 45(3), 52-54

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide Solvents: Carbon tetrachloride
Reference
Convenient one-pot oxidation of acenaphthene to acenaphthenequinone by DMSO
Krasnokutskaja, Elena A.; et al, Proceedings - KORUS 2000, 2000, 1, 182-185

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Oxygen
Reference
Acenaphthyne
Chapman, O. L.; et al, Journal of the American Chemical Society, 1981, 103(23), 7033-6

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Dimethylformamide ;  1 h, 120 °C
Reference
Oxidation of o-dioxime by (diacetoxyiodo)benzene: green and mild access to furoxans
Zhang, Qi; et al, New Journal of Chemistry, 2022, 46(4), 1489-1493

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Iodine Solvents: tert-Butanol
Reference
Synthesis of new chiral keto alcohols by baker's yeast
Yildiz, Tulay; et al, Tetrahedron: Asymmetry, 2014, 25(4), 340-347

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Acenaphthene derivatives. XXIX. Reaction of carbonyl-stabilized sulfonium and phosphonium ylides with 2-diazoacenaphthenone
Tsuge, Otohiko; et al, Organic Preparations and Procedures International, 1975, 7(4), 173-7

Synthetic Circuit 19

Reaction Conditions
Reference
Bacterial oxidation of the polycyclic aromatic hydrocarbons acenaphthene and acenaphthylene
Schocken, Mark J.; et al, Applied and Environmental Microbiology, 1984, 48(1), 10-16

Synthetic Circuit 20

Reaction Conditions
Reference
Liquid-phase oxidation of acenaphthene with a cobalt-manganese-bromide catalyst
Digurov, N. G.; et al, Izvestiya Vysshikh Uchebnykh Zavedenii, 1990, 33(7), 43-7

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Potassium cyanide Solvents: Ethanol ,  Water
2.1 Reagents: Potassium carbonate ,  Iodine Solvents: tert-Butanol
Reference
Synthesis of new chiral keto alcohols by baker's yeast
Yildiz, Tulay; et al, Tetrahedron: Asymmetry, 2014, 25(4), 340-347

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Potassium bromide ,  Oxygen Catalysts: Cobalt diacetate ,  Manganese diacetate ;  105 °C
Reference
Catalytic oxidation of acenaphthene and its derivatives in acetic acid
Bukharkina, Tatiana V.; et al, Organic Process Research & Development, 2002, 6(4), 394-400

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: 2-[3-(Triethoxysilyl)propyl]-1,2-benzisoselenazol-3(2H)-one (silica supported) Solvents: tert-Butanol ,  Water ;  30 h, 80 °C
Reference
New recoverable organoselenium catalyst for hydroperoxide oxidation of organic substrates
Wojtowicz, Halina; et al, Synthetic Communications, 2008, 38(12), 2000-2010

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate ,  Polyethylene glycol Solvents: Acetic acid ,  Water
Reference
New method for the synthesis of 5-nitroacenaphthene
Zhu, Huiqin, Huaxue Shiji, 2002, 24(1), 45-46

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Bromine Solvents: Dimethyl sulfoxide
Reference
Convenient one-pot oxidation of acenaphthene to acenaphthenequinone by DMSO
Krasnokutskaja, Elena A.; et al, Proceedings - KORUS 2000, 2000, 1, 182-185

Synthetic Circuit 26

Reaction Conditions
1.1 Catalysts: Butylpyridinium bromide Solvents: Chlorobenzene
Reference
Oxidation of acenaphthene in the presence of butylpyridinium bromide
Opeida, I. A.; et al, Neftekhimiya, 1988, 28(4), 544-51

Acenaphthenequinone Raw materials

Acenaphthenequinone Preparation Products

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A LA DING
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Acenaphthenequinone Related Literature

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